molecular formula C19H18N2O2 B11369144 N-(4-methylbenzyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(4-methylbenzyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11369144
M. Wt: 306.4 g/mol
InChI Key: CHFOOJFABNWXPS-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring substituted with a carboxamide group and two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the oxazole intermediate with an amine, such as 4-methylbenzylamine, under suitable conditions to form the carboxamide derivative.

    Substitution with 4-methylphenyl groups:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, sulfonyl chlorides, and organometallic compounds.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

5-(4-Methylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features.

    Mephedrone (4-MMC): A substituted cathinone with a related chemical structure.

    2-Methoxyqualone: An analogue of methaqualone with similar pharmacological properties.

Uniqueness: 5-(4-Methylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

5-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O2/c1-13-3-7-15(8-4-13)12-20-19(22)17-11-18(23-21-17)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H,20,22)

InChI Key

CHFOOJFABNWXPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C

Origin of Product

United States

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